molecular formula C10H18N4O B2665496 3-amino-N-tert-butyl-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1856048-88-8

3-amino-N-tert-butyl-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2665496
CAS No.: 1856048-88-8
M. Wt: 210.281
InChI Key: WJRUBIAMGGIKCV-UHFFFAOYSA-N
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Description

3-amino-N-tert-butyl-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-tert-butyl-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid with tert-butylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-tert-butyl-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-tert-butyl-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-amino-N-tert-butyl-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-tert-butylpyrazole: Similar in structure but lacks the carboxamide group.

    5-amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of the tert-butyl group.

    3-amino-1-ethyl-1H-pyrazole-5-carboxamide: Similar but without the tert-butyl group

Uniqueness

3-amino-N-tert-butyl-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the tert-butyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and potential bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-N-tert-butyl-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-5-14-7(6-8(11)13-14)9(15)12-10(2,3)4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRUBIAMGGIKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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